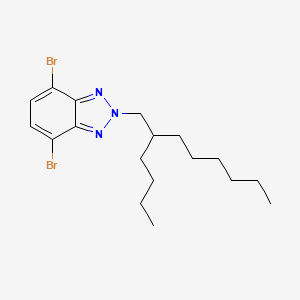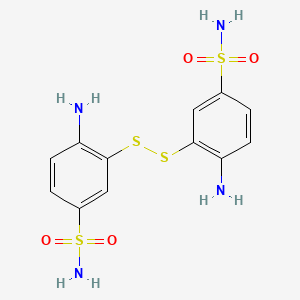
3,3'-Dithiobis(4-aminobenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dithiobis(4-aminobenzenesulfonamide) is a chemical compound with the molecular formula C12H14N4O4S4. It is characterized by the presence of two sulfonamide groups and a disulfide bond linking two benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(4-aminobenzenesulfonamide) typically involves the reaction of 4-aminobenzenesulfonamide with a disulfide-forming reagent. One common method is the oxidation of 4-aminobenzenesulfonamide in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3,3’-Dithiobis(4-aminobenzenesulfonamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dithiobis(4-aminobenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3,3’-Dithiobis(4-aminobenzenesulfonamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting enzymes with disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,3’-Dithiobis(4-aminobenzenesulfonamide) involves its ability to form and break disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, particularly proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the disulfide bond present in 3,3’-Dithiobis(4-aminobenzenesulfonamide).
3,3’-Dithiobis(propionitrile): Contains a disulfide bond but has different functional groups compared to 3,3’-Dithiobis(4-aminobenzenesulfonamide)
Uniqueness
3,3’-Dithiobis(4-aminobenzenesulfonamide) is unique due to its dual sulfonamide groups and disulfide bond, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring redox modulation and disulfide bond formation .
Eigenschaften
CAS-Nummer |
5332-71-8 |
|---|---|
Molekularformel |
C12H14N4O4S4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-amino-3-[(2-amino-5-sulfamoylphenyl)disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-3-1-7(23(15,17)18)5-11(9)21-22-12-6-8(24(16,19)20)2-4-10(12)14/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |
InChI-Schlüssel |
WODKYXIPVKTPQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)SSC2=C(C=CC(=C2)S(=O)(=O)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
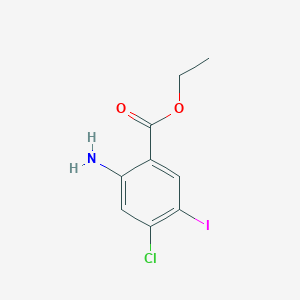
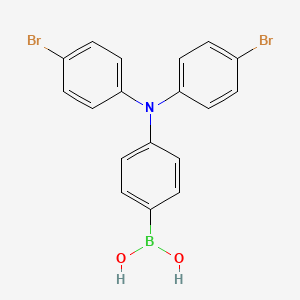
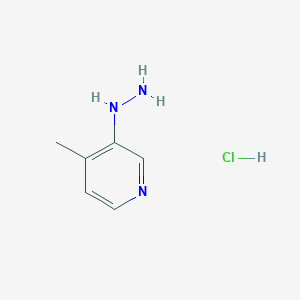
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
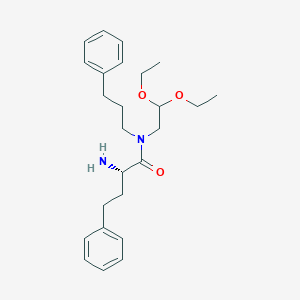
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

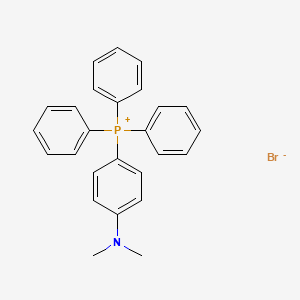
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)

![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
